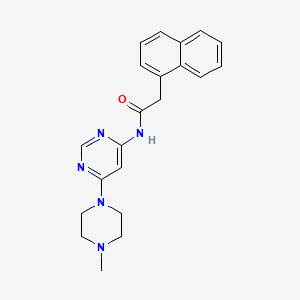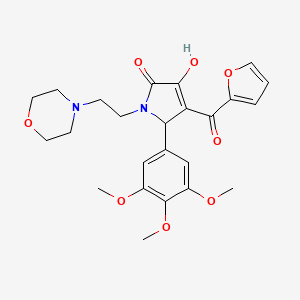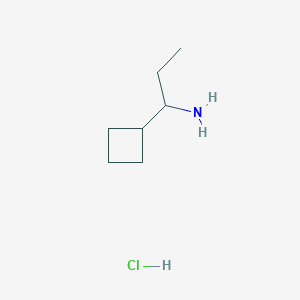![molecular formula C22H14N4S2 B2944951 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene CAS No. 1421261-85-9](/img/structure/B2944951.png)
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is a chemical compound with the linear formula C22H14N4S2 . It is used as an electron-transport and hole/exciton-blocking material with high electron mobility and high triplet energy level for highly efficient phosphorescent OLEDs application .
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray diffraction . It has been used in the formation of various coordination polymers .Physical And Chemical Properties Analysis
This compound is a solid compound . It has high electron mobility and high triplet energy level .Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene has been explored for its potential in forming coordination polymers and metal-organic frameworks (MOFs). These materials are of interest due to their versatile structures and properties, which can be tailored for various applications, including gas storage, separation, and catalysis.
- Xiaoju Li et al. (2012) synthesized two novel 2D cadmium(II) MOFs using bis(imidazolyl) and zwitterionic dicarboxylate ligands. These complexes showed interesting thermal stability and fluorescent properties, highlighting the potential of incorporating pyridyl-thiazolyl benzene derivatives into MOFs for luminescent applications (Li et al., 2012).
Luminescent Materials for OLEDs
This compound derivatives have been studied for their optical and electronic properties, which are crucial for developing luminescent materials for organic light-emitting diodes (OLEDs).
- Fuyu Sun and R. Jin (2017) designed a series of derivatives to explore their optical, electronic, and charge transport properties. Their findings suggest that these derivatives are promising candidates for luminescent materials in OLEDs, showing potential for both electron and hole transport materials, depending on the substituents used (Sun & Jin, 2017).
Photophysical Properties
The photophysical properties of compounds incorporating this compound are of significant interest for developing new luminescent materials.
- G. Conboy et al. (2017) synthesized a series of copolymers containing benzo[1,2-d:4,5-d′]bis(thiazole) (BBT) units, demonstrating enhanced mobility in p-type organic field-effect transistors and good solar cell performance. This research underscores the role of such compounds in advancing photovoltaic applications (Conboy et al., 2017).
Anion Transport Materials
Compounds based on this compound have been investigated for their anion transport capabilities, which are essential for various biological and environmental applications.
- Chen-Chen Peng et al. (2016) demonstrated that modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents significantly increases its anionophoric activity. This finding is crucial for developing new materials for anion transport and separation processes (Peng et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of coordination polymers , suggesting potential interactions with metal ions.
Mode of Action
It’s known that similar compounds can form coordination polymers through interactions with metal ions . These polymers can exhibit unique properties such as photocatalytic activity .
Result of Action
Similar compounds have been shown to exhibit photocatalytic properties, suggesting potential applications in environmental protection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene. For instance, the formation of coordination polymers can be influenced by factors such as pH . Additionally, the photocatalytic activity of similar compounds can be influenced by the presence of light .
Biochemical Analysis
Biochemical Properties
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to bind to specific enzymes, altering their activity and influencing biochemical pathways. For instance, it can interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can affect the glycolytic pathway by altering the activity of glycolytic enzymes, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .
Properties
IUPAC Name |
4-pyridin-4-yl-2-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-2-17(21-25-19(13-27-21)15-4-8-23-9-5-15)12-18(3-1)22-26-20(14-28-22)16-6-10-24-11-7-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVNAOKZPUEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=NC=C3)C4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)
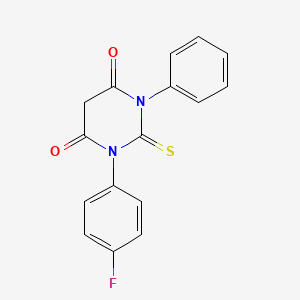
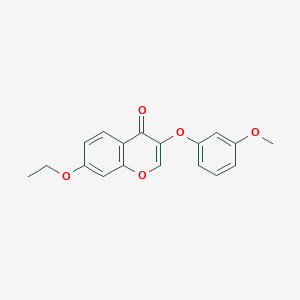
![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)

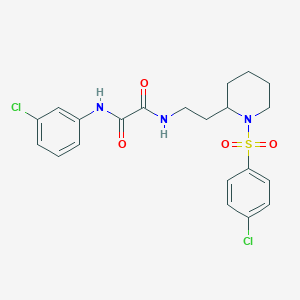
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)
